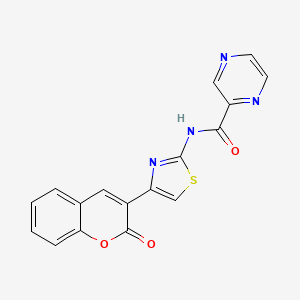
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of chromenones, which are derivatives of chromone (2H-chromen-2-one). Chromenones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the delocalization of a lone pair of π-electrons of the sulfur atom . This electron delocalization is a key factor in the compound’s interaction with its targets .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can be influenced by the specific substituents on the thiazole ring .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide typically involves multiple steps, starting with the formation of the chromen-2-one core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and reduce waste. Additionally, the use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, would be considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can be employed to modify the chromen-2-one core, potentially leading to the formation of dihydrochromen-2-ones.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at specific positions on the chromen-2-one core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be introduced using reagents such as thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3).
Major Products Formed:
Quinones: Resulting from the oxidation of chromen-2-one.
Dihydrochromen-2-ones: Formed through the reduction of chromen-2-one.
Substituted Chromen-2-ones: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromen-2-one core is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: Biologically, N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide has shown potential as an inhibitor of various enzymes and receptors. Its anti-inflammatory and antioxidant properties make it a candidate for further research in the treatment of chronic diseases.
Medicine: In medicine, this compound has been studied for its anticancer properties. It has shown promise in inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death).
Industry: In the industry, this compound can be used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
Comparación Con Compuestos Similares
Coumarin Derivatives: These compounds share the chromen-2-one core and exhibit similar biological activities.
Thiazole Derivatives: Compounds containing thiazole rings are known for their diverse biological activities.
Pyrazine Derivatives: Compounds with pyrazine rings are often used in pharmaceuticals and agrochemicals.
Uniqueness: N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide is unique due to its combination of chromen-2-one, thiazole, and pyrazine moieties
Propiedades
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S/c22-15(12-8-18-5-6-19-12)21-17-20-13(9-25-17)11-7-10-3-1-2-4-14(10)24-16(11)23/h1-9H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXBXCJHKCFWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
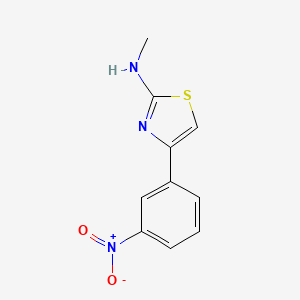
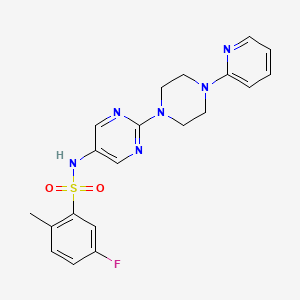
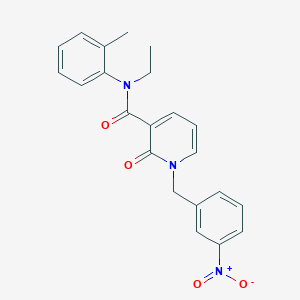
![2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone](/img/structure/B2879160.png)
![4-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2879161.png)
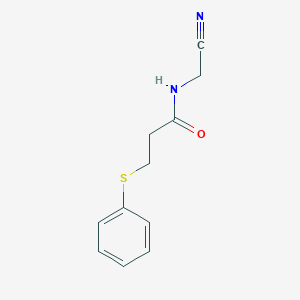
![N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2879163.png)

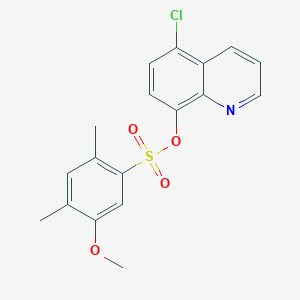

![Methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2879169.png)
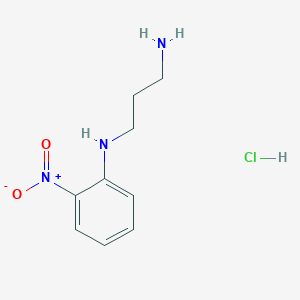
![1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole](/img/structure/B2879174.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2879177.png)
